molecular formula C10H13FOS B8001535 3-n-Butoxy-5-fluorothiophenol

3-n-Butoxy-5-fluorothiophenol

Cat. No.: B8001535
M. Wt: 200.27 g/mol
InChI Key: KLZORTFFCITTPB-UHFFFAOYSA-N
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Description

3-n-Butoxy-5-fluorothiophenol: is an organic compound that belongs to the class of thiophenols. Thiophenols are sulfur analogs of phenols, where the oxygen atom in the phenol is replaced by a sulfur atom. This compound is characterized by the presence of a butoxy group at the third position and a fluorine atom at the fifth position on the thiophenol ring. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-n-Butoxy-5-fluorothiophenol typically involves the following steps:

    Nucleophilic Substitution:

    Fluorination: The fluorine atom is introduced at the fifth position using a fluorinating agent such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

Industrial Production Methods: Industrial production of this compound may involve large-scale nucleophilic substitution and fluorination reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 3-n-Butoxy-5-fluorothiophenol can undergo oxidation reactions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiol group to a sulfide.

    Substitution: The compound can participate in substitution reactions where the butoxy or fluorine groups are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted thiophenols depending on the reagents used.

Scientific Research Applications

Chemistry: 3-n-Butoxy-5-fluorothiophenol is used as a building block in organic synthesis. It can be used to introduce butoxy and fluorine functionalities into complex molecules, which can alter their chemical and physical properties.

Biology and Medicine: The compound may be used in the development of pharmaceuticals and biologically active molecules. Its unique structure can be exploited to design molecules with specific biological activities.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-n-Butoxy-5-fluorothiophenol depends on the specific reactions it undergoes. In general, the compound can act as a nucleophile or electrophile in various chemical reactions. The butoxy and fluorine groups can influence the reactivity and selectivity of the compound by altering the electron density on the thiophenol ring.

Molecular Targets and Pathways: The molecular targets and pathways involved in the action of this compound are determined by the specific applications and reactions it is used in. For example, in biological systems, the compound may interact with enzymes or receptors, leading to specific biological effects.

Comparison with Similar Compounds

  • 3-n-Butoxy-4-fluorothiophenol
  • 3-n-Butoxy-5-chlorothiophenol
  • 3-n-Butoxy-5-bromothiophenol

Comparison:

  • 3-n-Butoxy-4-fluorothiophenol: Similar structure but with the fluorine atom at the fourth position. This positional change can affect the compound’s reactivity and properties.
  • 3-n-Butoxy-5-chlorothiophenol: Contains a chlorine atom instead of fluorine. Chlorine is less electronegative than fluorine, which can influence the compound’s chemical behavior.
  • 3-n-Butoxy-5-bromothiophenol: Contains a bromine atom instead of fluorine. Bromine is larger and less electronegative than fluorine, leading to different reactivity and properties.

Uniqueness: 3-n-Butoxy-5-fluorothiophenol is unique due to the presence of both butoxy and fluorine groups, which can impart specific chemical and physical properties. The combination of these groups can enhance the compound’s reactivity and selectivity in various chemical reactions.

Properties

IUPAC Name

3-butoxy-5-fluorobenzenethiol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13FOS/c1-2-3-4-12-9-5-8(11)6-10(13)7-9/h5-7,13H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLZORTFFCITTPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC(=CC(=C1)S)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13FOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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